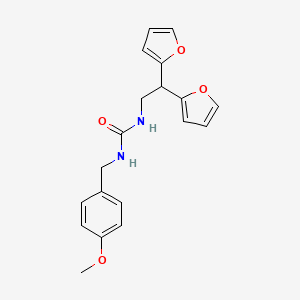
1-(2,2-Di(furan-2-yl)ethyl)-3-(4-methoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,2-Di(furan-2-yl)ethyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2,2-Di(furan-2-yl)ethyl)-3-(4-methoxybenzyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a urea linkage, which is known to enhance biological activity by facilitating interactions with various biological targets. The presence of furan rings and a methoxybenzyl group contributes to its pharmacological profile.
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. For example, derivatives of furan have been reported to inhibit tyrosinase with IC50 values as low as 0.0433 µM .
- Anticancer Activity : The structural features of urea derivatives allow for interactions with cancer cell pathways. Research indicates that modifications on the phenyl ring can significantly affect cytotoxicity against various cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural elements:
- Furan Substitution : The presence of di(furan-2-yl) groups has been linked to enhanced interaction with target proteins, possibly through π-stacking or hydrogen bonding.
- Methoxy Group : The methoxy substitution at the benzyl position has been shown to improve lipophilicity and enhance cellular uptake, thereby increasing the compound's efficacy .
Biological Activity Data
The following table summarizes key findings related to the biological activity of compounds structurally similar to this compound:
| Compound | Target | Activity (IC50/μM) | Mechanism |
|---|---|---|---|
| Compound A | Tyrosinase | 0.0433 | Enzyme inhibition |
| Compound B | SIRT2 | < 10 | Enzyme inhibition |
| Compound C | Cancer cells (A431) | < 5 | Cytotoxicity |
| Compound D | Bacterial strains | MIC < 20 | Antibacterial |
Case Study 1: Anticancer Efficacy
A study investigating the anticancer properties of urea derivatives revealed that compounds with similar structural motifs exhibited significant cytotoxicity against A431 cells. The study highlighted that modifications in the phenyl ring greatly impacted their efficacy, suggesting that the methoxy group plays a crucial role in enhancing activity against cancer cells .
Case Study 2: Enzyme Inhibition
Research on furan derivatives has shown promising results in inhibiting tyrosinase, an enzyme implicated in various skin disorders and pigmentation issues. The binding affinity and inhibition constants were determined using molecular docking studies, indicating that structural modifications could lead to more potent inhibitors .
Properties
IUPAC Name |
1-[2,2-bis(furan-2-yl)ethyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-15-8-6-14(7-9-15)12-20-19(22)21-13-16(17-4-2-10-24-17)18-5-3-11-25-18/h2-11,16H,12-13H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOQZBSLXDEYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














